N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

Catalog No.
S3004804
CAS No.
156522-10-0
M.F
C8H9F3N2O2S
M. Wt
254.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfon...

CAS Number

156522-10-0

Product Name

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

IUPAC Name

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

QZLFTWBTXDWEFZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)N

Solubility

not available

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C8H9F3N2O2S, and it has a molecular weight of 254.23 g/mol. This compound is recognized for its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Substitution Reactions: The amino group can act as a nucleophile, facilitating nucleophilic substitution reactions.
  • Oxidation and Reduction: Under specific conditions, the compound can be oxidized to form nitro derivatives or reduced to yield different amine forms.
  • Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Common Reagents and Conditions

The reactions typically involve various reagents:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Coupling Agents: Palladium catalysts are often used for coupling reactions.

This compound has garnered interest for its potential biological activities. It is studied for its role as an enzyme inhibitor and receptor modulator, which could lead to therapeutic applications in treating various diseases. The trifluoromethyl group enhances its binding affinity and selectivity towards biological targets, making it a candidate for drug development aimed at improving efficacy and safety profiles.

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methanesulfonyl chloride. This reaction is conducted in the presence of a base such as triethylamine and is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production follows similar methods but utilizes larger reactors and optimized conditions for scale-up .

N-Phenyl-bis(trifluoromethanesulfonimide)Contains trifluoromethyl groupsOrganic synthesisN-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamideContains trifluoromethyl and cyano groupsScientific researchN-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamideSimilar amino group and trifluoromethyl structureVersatile applications in research

Uniqueness

N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. The presence of both an amino group and a trifluoromethyl group enhances its utility in synthetic chemistry and biological research.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound's trifluoromethyl group increases its lipophilicity, facilitating penetration through cell membranes. Once inside cells, it can modulate the activity of target proteins, leading to diverse biological effects.

XLogP3

1.1

Dates

Modify: 2023-08-17

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